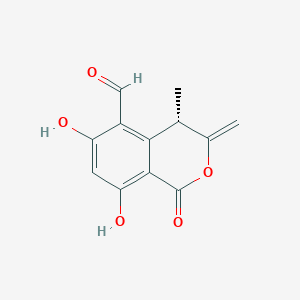

Ascochine

Vue d'ensemble

Description

L’Ascochine est un dérivé d’isocoumarine et un métabolite fongique identifié dans les espèces d’Ascochyta. Il présente une activité antimicrobienne significative, inhibant la croissance de diverses bactéries, champignons et algues . L’this compound est connue pour ses propriétés antifongiques, antibactériennes et phytotoxiques .

Applications De Recherche Scientifique

Ascochin has a wide range of scientific research applications:

Chemistry: Ascochin is used as a model compound in studying isocoumarin derivatives and their chemical properties.

Biology: It is used to study the interactions between fungal metabolites and various microorganisms.

Medicine: Ascochin’s antimicrobial properties make it a potential candidate for developing new antibiotics and antifungal agents.

Industry: Ascochin is explored for its potential use in agricultural applications as a natural pesticide due to its phytotoxic properties .

Mécanisme D'action

Le mécanisme d’action de l’Ascochine implique son interaction avec les composants cellulaires des micro-organismes. Elle perturbe l’intégrité de la membrane cellulaire, entraînant la lyse et la mort cellulaire. L’this compound cible diverses voies moléculaires impliquées dans la synthèse de la paroi cellulaire et la production d’énergie, ce qui la rend efficace contre un large éventail de micro-organismes .

Analyse Biochimique

Biochemical Properties

Ascochin plays a significant role in biochemical reactions, particularly in the management of reactive oxygen species. It interacts with various enzymes, proteins, and other biomolecules. For instance, Ascochin has been shown to inhibit the growth of the bacterium Bacillus megaterium, the plant pathogenic fungus Microbotryum violaceum, and the alga Chlorella fusca . These interactions suggest that Ascochin may interfere with essential cellular processes in these organisms, leading to their inhibition or death.

Cellular Effects

Ascochin affects various types of cells and cellular processes. It has been observed to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, Ascochin’s antifungal activity suggests that it may disrupt fungal cell wall synthesis or interfere with fungal metabolic pathways . Additionally, its antibacterial properties indicate that Ascochin may inhibit bacterial protein synthesis or disrupt bacterial cell membrane integrity.

Molecular Mechanism

The molecular mechanism of Ascochin involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Ascochin binds to specific enzymes, inhibiting their activity and thereby disrupting essential biochemical pathways in target organisms . This inhibition can lead to the accumulation of toxic intermediates or the depletion of critical metabolites, ultimately resulting in cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ascochin change over time. Ascochin is relatively stable when stored at -20°C, with a stability of up to four years . Its degradation and long-term effects on cellular function can vary depending on the experimental conditions. In vitro and in vivo studies have shown that prolonged exposure to Ascochin can lead to adaptive responses in target organisms, such as the development of resistance mechanisms.

Dosage Effects in Animal Models

The effects of Ascochin vary with different dosages in animal models. At low doses, Ascochin may exhibit minimal toxicity and effectively inhibit target organisms. At high doses, Ascochin can cause toxic or adverse effects, such as damage to host tissues or disruption of normal cellular processes . Threshold effects have been observed, where a certain concentration of Ascochin is required to achieve a significant inhibitory effect.

Metabolic Pathways

Ascochin is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels in target organisms. For example, Ascochin’s inhibition of specific enzymes can lead to the accumulation of certain metabolites, disrupting normal metabolic processes and leading to cell death .

Transport and Distribution

Ascochin is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence its localization and accumulation in target cells. For instance, Ascochin may be actively transported into fungal cells, where it exerts its antifungal effects . Its distribution within tissues can also affect its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of Ascochin plays a crucial role in its activity and function. Ascochin may be directed to specific compartments or organelles within target cells through targeting signals or post-translational modifications. For example, Ascochin may localize to the fungal cell wall or membrane, where it disrupts essential processes and leads to cell death .

Méthodes De Préparation

L’Ascochine est généralement isolée du champignon endophyte des espèces d’Ascochyta . Les voies de synthèse et les conditions réactionnelles de l’this compound impliquent l’extraction et la purification à partir de cultures fongiques.

Analyse Des Réactions Chimiques

L’Ascochine subit diverses réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydée pour former des dérivés de quinone.

Réduction : Les réactions de réduction peuvent convertir l’this compound en ses dérivés alcooliques correspondants.

Substitution : L’this compound peut subir des réactions de substitution, en particulier en présence de nucléophiles.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les amines. Les principaux produits formés à partir de ces réactions comprennent les dérivés de quinone, les alcools et les isocoumarines substituées .

Applications de la recherche scientifique

L’this compound a un large éventail d’applications de recherche scientifique :

Chimie : L’this compound est utilisée comme composé modèle dans l’étude des dérivés d’isocoumarine et de leurs propriétés chimiques.

Biologie : Elle est utilisée pour étudier les interactions entre les métabolites fongiques et divers micro-organismes.

Médecine : Les propriétés antimicrobiennes de l’this compound en font un candidat potentiel pour le développement de nouveaux antibiotiques et antifongiques.

Industrie : L’this compound est étudiée pour son utilisation potentielle dans les applications agricoles comme pesticide naturel en raison de ses propriétés phytotoxiques .

Comparaison Avec Des Composés Similaires

L’Ascochine est unique en raison de sa structure d’isocoumarine spécifique et de son activité antimicrobienne à large spectre. Des composés similaires comprennent :

Coumarine : Un autre composé aux propriétés antimicrobiennes, mais avec une structure chimique différente.

Isocoumarine : Une classe de composés similaires à l’this compound, mais avec des degrés d’activité antimicrobienne variables.

Dérivés de quinone : Des composés qui partagent des produits d’oxydation similaires avec l’this compound et présentent des propriétés antimicrobiennes

Propriétés

IUPAC Name |

(4S)-6,8-dihydroxy-4-methyl-3-methylidene-1-oxo-4H-isochromene-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-5-6(2)17-12(16)11-9(15)3-8(14)7(4-13)10(5)11/h3-5,14-15H,2H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKIJHXPWYIGIM-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C)OC(=O)C2=C(C=C(C(=C12)C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=C)OC(=O)C2=C(C=C(C(=C12)C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

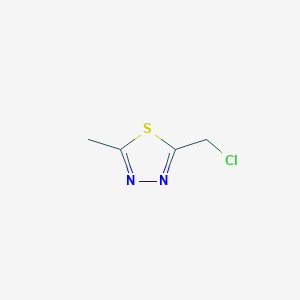

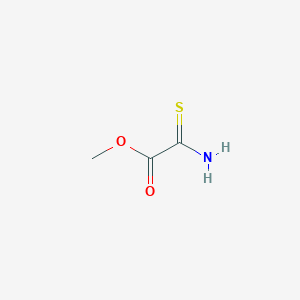

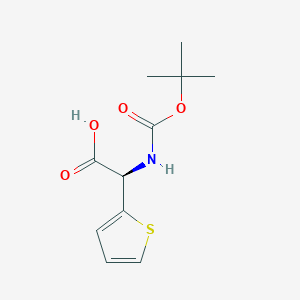

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the absolute configuration of ascochin and how was it determined?

A1: Ascochin was first isolated from the endophytic fungus Ascochyta sp. []. The absolute configuration of the biologically active isocoumarin derivative, (4S)-(+)-ascochin, was determined to be (4S)-(+) using a novel solid-state Time-Dependent Density Functional Theory/Circular Dichroism (TDDFT/CD) methodology [, ]. This method utilized the X-ray coordinates from the crystal structure as input for the calculations, providing a reliable means to determine the absolute configuration.

Q2: Were any chemical modifications performed on ascochin and how did this impact its CD spectrum?

A2: Researchers converted (4S)-(+)-ascochin into its corresponding (3S,4S)-dihydroisocoumarin derivative via catalytic hydrogenation []. Analysis of the measured and calculated CD spectra of both the original ascochin and its dihydro derivative allowed for an in-depth study of the correlation between absolute configuration and the n-π* transition Cotton effect []. This research provides valuable insight into the relationship between structure and chiroptical properties in isocoumarin derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1284127.png)

![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)

![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)

![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)